molecular formula C9H16O2 B12706449 3Z-nonenoic acid CAS No. 41653-98-9

3Z-nonenoic acid

Cat. No.: B12706449
CAS No.: 41653-98-9
M. Wt: 156.22 g/mol
InChI Key: ZBPYTVBKHKUNHG-SREVYHEPSA-N
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Description

3Z-nonenoic acid: is an unsaturated fatty acid with the molecular formula C₉H₁₆O₂ It is characterized by the presence of a double bond in the Z-configuration at the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 3Z-nonenoic acid can be synthesized from 3-nonynoic acid through partial hydrogenation. The process involves stirring 3-nonynoic acid with 5% palladium-on-calcium carbonate and quinoline in 2,2,4-trimethylpentane under hydrogen gas. The reaction is typically carried out for 20 minutes, followed by filtration and washing with hydrochloric acid and water .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar hydrogenation techniques used in laboratory synthesis. The scalability of the process would depend on optimizing reaction conditions and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3Z-nonenoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes and ketones.

    Reduction: The double bond can be reduced to form saturated nonanoic acid.

    Substitution: The carboxylic acid group can participate in esterification and amidation reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Acid chlorides and amines are used for esterification and amidation, respectively.

Major Products:

    Oxidation: Nonenal and nonanone.

    Reduction: Nonanoic acid.

    Substitution: Esters and amides of nonenoic acid.

Scientific Research Applications

Chemistry: 3Z-nonenoic acid is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound is studied for its role in lipid metabolism and its potential effects on cellular processes. It is also used in the study of enzyme-substrate interactions.

Medicine: Research into the medicinal applications of this compound includes its potential use as an anti-inflammatory agent and its role in modulating metabolic pathways. Its derivatives are being explored for therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants and lubricants. Its unique properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 3Z-nonenoic acid involves its interaction with specific molecular targets, including enzymes involved in lipid metabolism. It can modulate the activity of these enzymes, leading to changes in metabolic pathways. The double bond in the Z-configuration plays a crucial role in its biological activity, influencing its binding affinity and specificity.

Comparison with Similar Compounds

    Nonanoic acid: A saturated fatty acid with similar chain length but lacking the double bond.

    3E-nonenoic acid: An isomer with the double bond in the E-configuration.

    Octanoic acid: A shorter-chain fatty acid with similar chemical properties.

Uniqueness: 3Z-nonenoic acid is unique due to the presence of the Z-configuration double bond, which imparts distinct chemical and biological properties. This configuration affects its reactivity and interaction with biological molecules, making it a valuable compound for research and industrial applications.

Properties

CAS No.

41653-98-9

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

(Z)-non-3-enoic acid

InChI

InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h6-7H,2-5,8H2,1H3,(H,10,11)/b7-6-

InChI Key

ZBPYTVBKHKUNHG-SREVYHEPSA-N

Isomeric SMILES

CCCCC/C=C\CC(=O)O

Canonical SMILES

CCCCCC=CCC(=O)O

Origin of Product

United States

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